Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate
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Overview
Description
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, a carbamoyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxyphenoxy)acetate. This intermediate is then reacted with 2-aminoethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate: Similar structure but with a different position of the carbamoyl group.
N-(2-Hydroxyethyl)carbamic acid tert-butyl ester: Contains a carbamoyl group and an ethyl ester but lacks the phenoxy group.
Uniqueness
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is a carbamate derivative characterized by a phenoxy group attached to an ethyl acetate moiety. The synthesis typically involves the reaction of 2-(4-nitrophenoxy)acetic acid with an appropriate amine under controlled conditions to yield the desired carbamate structure.
Synthesis Overview
-
Starting Materials :
- 2-(4-nitrophenoxy)acetic acid
- Ethanol and water mixture
- Ammonium chloride and iron powder as reducing agents
-
Procedure :
- The nitrophenoxy compound is refluxed with ammonium chloride in an ethanol-water mixture.
- Iron powder is added to facilitate the reduction, leading to the formation of the carbamate.
- Yield : The final product is typically obtained in moderate yields (around 62%) with a melting point of approximately 56-58 °C .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit specific kinases or proteins that are crucial for cancer cell division.
Case Studies and Research Findings
-
Inhibition of HSET (KIFC1) :
- A related compound demonstrated micromolar inhibition of HSET, a kinesin protein involved in centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation, resulting in aberrant cell division and potential cell death .
- The IC50 value for HSET inhibition was reported at approximately 2.7 μM, indicating significant potency .
- Selectivity Against Eg5 :
- Stability and Pharmacokinetics :
Structure-Activity Relationships (SAR)
SAR studies have identified key structural features that enhance the biological activity of this compound:
- Amine Substitution : Variations in the amine group directly influence potency; for example, modifications that enhance hydrogen bonding capabilities tend to improve binding affinity to target proteins.
- Phenyl Ring Modifications : Substituents on the phenyl ring have been shown to significantly alter activity; para-substituted analogs often retain higher activity compared to ortho-substituted ones .
Summary Table of Biological Activity
Activity | IC50 Value (µM) | Target | Comments |
---|---|---|---|
HSET Inhibition | 2.7 | Kinesin | Significant potency against cancer cells |
Eg5 Inhibition | >200 | Kinesin | Minimal off-target effects |
Plasma Half-Life | 215 | Mouse Model | Indicates good metabolic stability |
Properties
CAS No. |
919772-97-7 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-aminoethylcarbamoyl)phenoxy]acetate |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-6-4-3-5-10(11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17) |
InChI Key |
ODMISTBACUAONC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)NCCN |
Origin of Product |
United States |
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